6-Fluoro-1-indanone
Overview
Description
6-Fluoro-1-indanone is an organic compound with the molecular formula C9H7FO. It is a fluorinated derivative of 1-indanone, characterized by the presence of a fluorine atom at the sixth position of the indanone ring.
Mechanism of Action
Target of Action
This compound is a fluorinated building block , and it’s often used in the synthesis of various pharmaceuticals and other organic compounds . .
Mode of Action
The mode of action of 6-Fluoro-1-indanone is also not well-documented. As a building block, it’s likely that its mode of action depends on the specific context of the compound it’s incorporated into. The fluorine atom in the compound could potentially interact with various biological targets, but the specifics would depend on the overall structure of the final compound .
Biochemical Pathways
Given its use as a building block in the synthesis of various compounds, it’s likely that the pathways it affects would be highly dependent on the specific compound it’s a part of .
Pharmacokinetics
It has a molecular weight of 150.15 and is soluble in methanol . Its GI absorption is predicted to be high, and it’s predicted to be BBB permeant . These properties suggest that it could potentially have good bioavailability, but this would need to be confirmed with further studies.
Result of Action
As a building block, its effects would likely be dependent on the specific compound it’s incorporated into .
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound in a sealed container in a dry, room temperature environment . Additionally, it’s important to avoid dust formation when handling the compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is a CYP1A2 inhibitor
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-indanone typically involves the fluorination of 1-indanone. One common method is the electrophilic fluorination of 1-indanone using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful optimization of reaction conditions, including temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Fluoro-1-indanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
- 5-Fluoro-1-indanone
- 4-Fluoro-1-indanone
- 7-Hydroxy-1-indanone
- 6-Chloro-1-indanone
Comparison: 6-Fluoro-1-indanone is unique due to the specific position of the fluorine atom, which influences its chemical reactivity and biological activity. Compared to other fluorinated indanones, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
6-fluoro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUUCFIQQHEFEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364046 | |
Record name | 6-Fluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-32-9 | |
Record name | 6-Fluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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